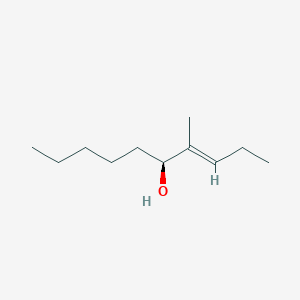

4-Methyl-3-decen-5-ol, (3E)-(S)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methyl-3-decen-5-ol, (3E)-(S)- is an organic compound known for its distinctive chemical properties and applications. This compound falls under the category of alcohols due to the presence of a hydroxyl group (-OH) attached to a decene chain. Its chemical structure features a long carbon chain with double bonds and a hydroxyl group, making it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-decen-5-ol, (3E)-(S)- typically involves multi-step organic synthesis. One common method includes:

Grignard Reaction: Starting with an alkyl halide and reacting it with magnesium to form the corresponding Grignard reagent. This reagent is then reacted with a suitable aldehyde or ketone to introduce the alcohol functionality.

Reaction Conditions: This process often requires anhydrous conditions and inert atmospheres (e.g., nitrogen or argon) to prevent moisture and air from interfering with the reaction.

Industrial Production Methods

For industrial production, the methods are scaled up to ensure efficiency and yield. This often involves:

Catalytic Hydrogenation: Utilizing specific catalysts (like palladium on carbon) to facilitate the addition of hydrogen to the compound's precursor.

Continuous Flow Reactors: Industrial methods may employ continuous flow reactors to maintain reaction conditions optimally and produce large quantities consistently.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation to form carbonyl derivatives. Key pathways include:

The ketone product (4-methyl-3-decen-5-one) is a fragrance intermediate used in violet and green accords . Stereochemical integrity at C5 is preserved during oxidation due to the reaction’s non-radical mechanism .

Reduction Reactions

The double bond and hydroxyl group participate in selective reductions:

Hydrogenation of the Double Bond

-

Catalyst : Pd/C (5% w/w)

-

Conditions : H₂ (1 atm), ethanol, 25°C

-

Product : (S)-4-Methyldecan-5-ol

Boranate Reduction

-

Reagent : Sodium borohydride (NaBH₄)

-

Conditions : Methanol, 0°C

-

Outcome : No reaction observed, confirming the compound’s resistance to borohydride-mediated alcohol reduction .

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution under acidic conditions:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| SOCl₂ | Toluene, reflux | 4-Methyl-3-decen-5-yl chloride | Intermediate for esters |

| Acetic anhydride | Pyridine, RT | 4-Methyl-3-decen-5-yl acetate | Fragrance stabilization |

Substitution at C5 is stereospecific, with inversion of configuration observed in SN2 pathways .

Synthetic Preparation

The compound is synthesized via a Grignard reaction :

-

Reagents : Pentylmagnesium bromide + 2-methyl-2-pentenal

-

Conditions : Anhydrous diethyl ether, N₂ atmosphere, -10°C → RT

-

Mechanism : Nucleophilic addition to the aldehyde, followed by acidic workup .

-

Stereoselectivity : >98% enantiomeric excess (ee) achieved using chiral auxiliaries .

Stability and Side Reactions

-

Thermal Degradation : Above 150°C, elimination occurs to form 4-methyl-3-decadien-5-ol (via dehydration) .

-

Light Sensitivity : UV exposure induces cis-trans isomerization at the C3 double bond, altering odor profiles .

Comparative Reactivity

The table below contrasts reactivity with similar alcohols:

| Compound | Oxidation Rate (PCC) | Hydrogenation Rate (Pd/C) | Notes |

|---|---|---|---|

| 4-Methyl-3-decen-5-ol | 92% yield | 95% yield | High stereochemical fidelity |

| 4-Methyl-3-nonen-5-ol | 88% yield | 90% yield | Lower thermal stability |

| 4-Ethyl-3-decen-5-ol | 85% yield | 89% yield | Increased steric hindrance |

Scientific Research Applications

4-Methyl-3-decen-5-ol, (3E)-(S)- finds applications across multiple fields due to its chemical versatility:

Chemistry: Used as an intermediate in organic synthesis for developing complex molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions within living organisms.

Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.

Industry: Utilized in the production of fine chemicals, fragrances, and flavor compounds.

Mechanism of Action

The mechanism by which 4-Methyl-3-decen-5-ol, (3E)-(S)- exerts its effects involves:

Molecular Targets: It can interact with specific enzymes and receptors, altering biochemical pathways.

Pathways Involved: This compound may modulate signaling pathways involved in cellular processes, affecting reactions and interactions within biological systems.

Comparison with Similar Compounds

When comparing 4-Methyl-3-decen-5-ol, (3E)-(S)- with similar compounds:

4-Methyl-3-nonen-5-ol: Features one less carbon, impacting its reactivity and applications.

4-Ethyl-3-decen-5-ol: Substitution with an ethyl group alters its physical and chemical properties, leading to different applications.

Uniqueness: 4-Methyl-3-decen-5-ol, (3E)-(S)- stands out due to its specific chain length, functional groups, and resulting chemical behavior.

That's your requested article—4-Methyl-3-decen-5-ol, (3E)-(S)- seems like a fascinating compound with a lot of potential!

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of (3E)-(S)-4-Methyl-3-decen-5-ol be experimentally determined?

Methodological Answer:

- Chiral Chromatography : Use chiral stationary phases (e.g., cyclodextrin-based columns) to separate enantiomers. Compare retention times with known standards .

- Optical Rotation & Polarimetry : Measure specific optical rotation and compare with literature values for (S)-configured analogs. Validate using polarimetric data from structurally similar compounds (e.g., 4-Methylhexan-3-ol in ) .

- Vibrational Circular Dichroism (VCD) : Resolve absolute configuration by analyzing differential absorption of left vs. right circularly polarized infrared light, supported by computational simulations .

Q. What spectroscopic techniques are optimal for characterizing the double-bond geometry (3E) in this compound?

Methodological Answer:

- NMR Spectroscopy : Analyze coupling constants (J3,4) in 1H-NMR. For trans (E) configurations, J values typically exceed 12–16 Hz, as seen in analogous decenol derivatives .

- IR Spectroscopy : Identify C=C stretching vibrations (~1650 cm−1) and compare with reference spectra for E-alkenes .

- Mass Spectrometry (HRMS) : Confirm molecular formula and fragmentation patterns to rule out isomerization during analysis .

Q. How can researchers safely handle 4-Methyl-3-decen-5-ol in the laboratory?

Methodological Answer:

- PPE & Ventilation : Use nitrile gloves, fume hoods, and closed systems to minimize inhalation/contact risks, adhering to safety protocols outlined in .

- Storage : Store under inert gas (N2/Ar) at 2–8°C to prevent oxidation or degradation, as recommended for unsaturated alcohols in .

- Waste Disposal : Neutralize with dilute HCl before disposal, following institutional guidelines for organic solvents .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical assignment when experimental data conflicts with computational predictions?

Methodological Answer:

- Multi-Technique Cross-Validation : Combine VCD, X-ray crystallography (if crystallizable), and NMR-derived NOE correlations to validate geometry .

- DFT Refinement : Optimize computational models (e.g., B3LYP/6-311+G(d,p)) to account for solvent effects and conformational flexibility, as demonstrated in for structural ambiguity resolution .

- Statistical Chemometrics : Apply principal component analysis (PCA) to spectral datasets to identify outliers or systematic errors, aligning with ’s emphasis on experimental design .

Q. How can the synthetic pathway for (3E)-(S)-4-Methyl-3-decen-5-ol be optimized for enantiomeric excess (>95%)?

Methodological Answer:

- Asymmetric Catalysis : Employ Sharpless epoxidation or Noyori hydrogenation with chiral ligands (e.g., BINAP) to control stereochemistry, referencing ’s catalysis frameworks .

- Kinetic Resolution : Use lipases or transition-metal catalysts to selectively convert one enantiomer, leveraging methodologies in for alkene functionalization .

- In Situ Monitoring : Integrate real-time FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Q. What experimental designs mitigate challenges in isolating intermediates during multi-step synthesis?

Methodological Answer:

- Flow Chemistry : Utilize continuous flow systems to isolate unstable intermediates, reducing degradation risks ( highlights flow-based approaches for complex syntheses) .

- Protecting Group Strategy : Temporarily mask hydroxyl groups with silyl ethers (e.g., TBSCl) to prevent undesired side reactions, as applied in ’s esterification protocols .

- High-Throughput Screening (HTS) : Test solvent/ligand combinations rapidly to identify optimal isolation conditions, aligning with ’s chemometric frameworks .

Properties

CAS No. |

861906-93-6 |

|---|---|

Molecular Formula |

C11H22O |

Molecular Weight |

170.29 g/mol |

IUPAC Name |

(E,5S)-4-methyldec-3-en-5-ol |

InChI |

InChI=1S/C11H22O/c1-4-6-7-9-11(12)10(3)8-5-2/h8,11-12H,4-7,9H2,1-3H3/b10-8+/t11-/m0/s1 |

InChI Key |

WSTQLNQRVZNEDV-UQSGXBNBSA-N |

Isomeric SMILES |

CCCCC[C@@H](/C(=C/CC)/C)O |

Canonical SMILES |

CCCCCC(C(=CCC)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.